molecular formula C16H15NOS B5118562 N-(3-ethenylphenyl)-2-phenylsulfanylacetamide

N-(3-ethenylphenyl)-2-phenylsulfanylacetamide

Cat. No.: B5118562
M. Wt: 269.4 g/mol
InChI Key: OWIWQNIIDKGBHJ-UHFFFAOYSA-N
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Description

N-(3-ethenylphenyl)-2-phenylsulfanylacetamide is an organic compound characterized by the presence of an ethenyl group attached to a phenyl ring, a phenylsulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethenylphenyl)-2-phenylsulfanylacetamide typically involves the reaction of 3-ethenylphenylamine with 2-phenylsulfanylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethenylphenyl)-2-phenylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethenyl group can participate in electrophilic substitution reactions, where electrophiles like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine), nitro compounds, solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(3-ethenylphenyl)-2-phenylsulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-ethenylphenyl)-2-phenylsulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The ethenyl group may also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethynylphenyl)-2-phenylsulfanylacetamide: Similar structure but with an ethynyl group instead of an ethenyl group.

    N-(3-ethenylphenyl)-2-phenylthioacetamide: Similar structure but with a thioacetamide group instead of an acetamide group.

    N-(3-ethenylphenyl)-2-phenylsulfonylacetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

Uniqueness

N-(3-ethenylphenyl)-2-phenylsulfanylacetamide is unique due to the combination of its ethenyl, phenylsulfanyl, and acetamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-ethenylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-2-13-7-6-8-14(11-13)17-16(18)12-19-15-9-4-3-5-10-15/h2-11H,1,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIWQNIIDKGBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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